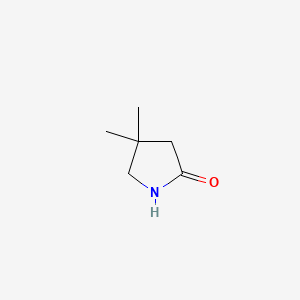![molecular formula C17H25N3O2S B1298625 1-[[2,4,6-Tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole CAS No. 54230-60-3](/img/structure/B1298625.png)
1-[[2,4,6-Tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole
説明
The compound 1-[[2,4,6-Tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is known for its versatility in medicinal chemistry due to its mimicry of the peptide bond and its ability to engage in hydrogen bonding. The sulphonyl group attached to the triazole ring is a common motif in drug design, often used to improve the pharmacokinetic properties of pharmaceuticals.
Synthesis Analysis
The synthesis of triazole derivatives, such as the one , typically involves the construction of the triazole ring followed by functionalization at various positions. For instance, the synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole was achieved through a sulfonamidation reaction of 1H-1,2,3-triazole with benzenesulfonyl chloride in the presence of triethylamine, indicating that similar methodologies could be applied to synthesize the compound . The reaction conditions are mild and the process exhibits high regioselectivity, which is advantageous for the synthesis of complex molecules.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of the triazole ring. The substitution pattern on the triazole and the nature of the substituents significantly influence the molecular conformation and the potential for intermolecular interactions. For example, the presence of a sulphonyl group can enhance the ability of the molecule to engage in hydrogen bonding, which is crucial for biological activity .
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including oxidation and substitution. For example, 1,2,4-triazoline-3-thiones can be oxidized to form sulphonyl halides, which can then be converted into sulphonamides or sulphonic acids . These reactions demonstrate the reactivity of the triazole ring and its potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The introduction of a sulphonyl group can affect the solubility, acidity, and overall stability of the compound. For instance, sulphonamides incorporating triazene moieties have shown potent inhibitory properties against carbonic anhydrase enzymes, suggesting that the sulphonyl-triazole combination can lead to biologically active compounds with specific enzyme inhibition profiles . Additionally, the synthesis of 1-substituted 3-amino-1H-1,2,4-triazoles indicates that these compounds can be obtained in good yields and that the substituents can be modified to tailor the properties of the molecule .
科学的研究の応用
Synthesis and Evaluation as Antimicrobial Agents
A series of novel compounds, including triazole derivatives, have been synthesized and evaluated for their potential as antimicrobial agents. For instance, novel 1,3,4-triazole-2-one derivatives were synthesized and screened for antibacterial, antifungal, and anti-inflammatory activities. These compounds displayed promising results, highlighting the significance of triazole derivatives in the development of new antimicrobial agents (Neelgundmath & Kotresh, 2012).
Antitubercular and Antimicrobial Potential
Sulfonyl derivatives, including those derived from isopropyl thiazole and triazole frameworks, have shown significant antibacterial and antifungal activities. Some of these derivatives were identified as excellent antitubercular molecules, demonstrating their potential in addressing challenging infectious diseases (Kumar, Prasad, & Chandrashekar, 2013).
Novel Synthesis Methods for Triazole Derivatives
Research has also focused on developing new synthesis methods for triazole derivatives. One study described a general and efficient method for synthesizing 1-substituted 3-amino-1H-1,2,4-triazoles, which could be useful in various scientific applications, including the development of new pharmaceuticals (Shen & Zhang, 2015).
Impact on Herbicidal Activity
In the agricultural sector, certain triazole derivatives have been synthesized and tested for their herbicidal activities against dicotyledonous plants. These studies suggest that triazole-containing compounds could serve as potential herbicides, contributing to agricultural research and development (Tang & Shi, 2011).
Structural and Biological Activity Studies
The structural elucidation and biological activity evaluation of triazole derivatives have been a focal point of research. For example, studies on nimesulidetriazole derivatives have analyzed the effect of substitution on their supramolecular assembly and potential biological activities. These investigations provide insight into the design of molecules with enhanced pharmacological properties (Dey et al., 2015).
Safety And Hazards
特性
IUPAC Name |
1-[2,4,6-tri(propan-2-yl)phenyl]sulfonyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-11(2)14-7-15(12(3)4)17(16(8-14)13(5)6)23(21,22)20-10-18-9-19-20/h7-13H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJMMUUBRUWPPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2C=NC=N2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202584 | |
| Record name | 1-((2,4,6-Tris(isopropyl)phenyl)sulphonyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[2,4,6-Tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole | |
CAS RN |
54230-60-3 | |
| Record name | 1-[[2,4,6-Tris(1-methylethyl)phenyl]sulfonyl]-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54230-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-((2,4,6-Tris(isopropyl)phenyl)sulphonyl)-1H-1,2,4-triazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054230603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-((2,4,6-Tris(isopropyl)phenyl)sulphonyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[[2,4,6-tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(E)-2-Nitroethenyl]phenol](/img/structure/B1298544.png)










![4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid](/img/structure/B1298574.png)
